N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a 1,4-benzodioxin, an oxadiazole, and an oxazole. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole could undergo reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes , which play crucial roles in neural signaling and inflammatory responses, respectively.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
neural signaling pathways , potentially affecting cognitive function. Inhibition of lipoxygenase enzymes would affect arachidonic acid metabolism , potentially reducing inflammatory responses .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on its specific targets and their roles in cellular function. For example, inhibition of cholinesterases could potentially improve cognitive function, while inhibition of lipoxygenase enzymes could potentially reduce inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially denature the compound, reducing its efficacy. The presence of other molecules could potentially compete with the compound for binding to its targets, influencing its action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(10-3-4-15-23-10)16-14-18-17-13(22-14)8-1-2-9-11(7-8)21-6-5-20-9/h1-4,7H,5-6H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYWFTOPQXVVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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